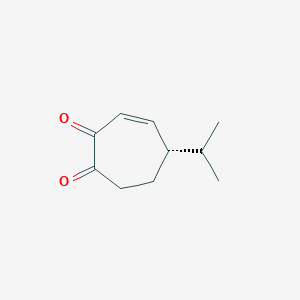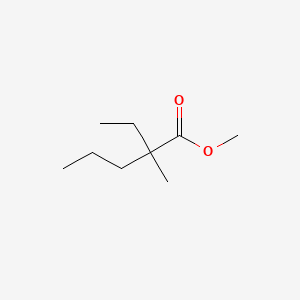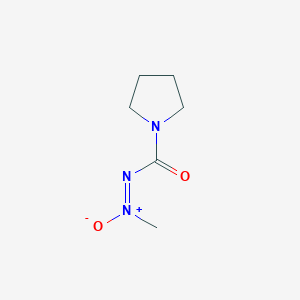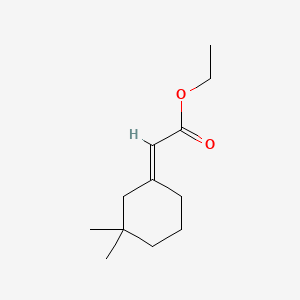
Bz-phe-val-arg-4m-beta-na hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bz-phe-val-arg-4m-beta-na hcl involves the stepwise assembly of the peptide chain using standard peptide synthesis techniques. The process typically includes:
Protection of Amino Groups: Protecting groups are used to prevent unwanted reactions at the amino groups.
Coupling Reactions: The amino acids are sequentially coupled using reagents like carbodiimides.
Deprotection: The protecting groups are removed to yield the final peptide.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is typically lyophilized to obtain a stable powder form .
Análisis De Reacciones Químicas
Types of Reactions
Bz-phe-val-arg-4m-beta-na hcl undergoes several types of chemical reactions:
Hydrolysis: Enzymatic hydrolysis by proteases like thrombin and trypsin.
Oxidation and Reduction: These reactions can modify the peptide’s side chains.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the peptide.
Common Reagents and Conditions
Hydrolysis: Enzymes such as thrombin and trypsin in buffered aqueous solutions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as dithiothreitol (DTT).
Major Products
Hydrolysis: Produces smaller peptide fragments.
Oxidation and Reduction: Leads to modified peptides with altered functional groups
Aplicaciones Científicas De Investigación
Bz-phe-val-arg-4m-beta-na hcl is widely used in scientific research for various applications:
Biochemistry: As a substrate to study enzyme kinetics and specificity.
Medicine: In assays to measure the activity of blood coagulation factors.
Pharmacology: To screen for inhibitors of proteolytic enzymes.
Industry: In quality control processes for enzyme production
Mecanismo De Acción
The compound acts as a substrate for proteolytic enzymes. When these enzymes cleave the peptide bond in Bz-phe-val-arg-4m-beta-na hcl, a chromogenic or fluorogenic product is released. This allows for the quantification of enzyme activity through spectrophotometric or fluorometric methods .
Comparación Con Compuestos Similares
Similar Compounds
Bz-phe-val-arg-pNA: Another peptide substrate used for similar enzymatic assays.
Bz-phe-val-arg-AMC: A fluorogenic substrate used in enzyme activity studies.
Uniqueness
Bz-phe-val-arg-4m-beta-na hcl is unique due to its specific structure, which makes it a suitable substrate for a wide range of proteolytic enzymes. Its chromogenic properties allow for easy detection and quantification of enzyme activity .
Propiedades
Fórmula molecular |
C38H46ClN7O5 |
|---|---|
Peso molecular |
716.3 g/mol |
Nombre IUPAC |
N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C38H45N7O5.ClH/c1-24(2)33(45-36(48)31(21-25-13-6-4-7-14-25)44-34(46)26-15-8-5-9-16-26)37(49)43-30(19-12-20-41-38(39)40)35(47)42-28-22-27-17-10-11-18-29(27)32(23-28)50-3;/h4-11,13-18,22-24,30-31,33H,12,19-21H2,1-3H3,(H,42,47)(H,43,49)(H,44,46)(H,45,48)(H4,39,40,41);1H/t30-,31-,33-;/m0./s1 |
Clave InChI |
ODZDNRFJAYKHPM-OOCNVMHUSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4.Cl |
SMILES canónico |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene-](/img/structure/B13818211.png)
![3-[[5-Bromo-3-[[2-fluoro-6-[[(4-methoxyphenyl)methyl]amino]-4-pyridinyl]methyl]-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]-5-methyl-benzonit](/img/structure/B13818217.png)
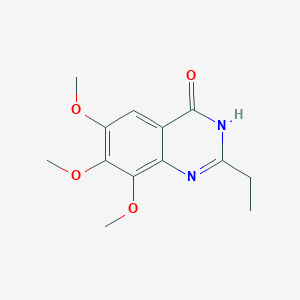
![benzyl N-[(2S)-1-[[9-(1,3-dihydroxypropan-2-yloxymethyl)-6-oxo-1H-purin-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13818225.png)
![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one](/img/structure/B13818243.png)
![[1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-oxo-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-6-yl] acetate](/img/structure/B13818251.png)
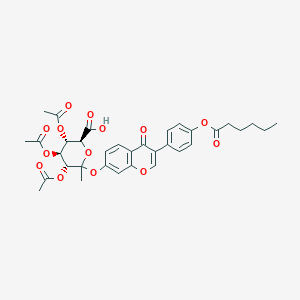
![[Phenyl(triphenylsilyl)methylidene]hydrazine](/img/structure/B13818264.png)
![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate](/img/structure/B13818272.png)
![L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-](/img/structure/B13818274.png)
